CRF1 Binding Affinity Comparison: CP 376395 vs. R121919 vs. CP 154526
CP 376395 exhibits a CRF1 receptor binding Ki of 12 nM, which is approximately 4.4-fold lower affinity than R121919 (Ki = 2.7 nM) [1] but comparable to the prototypical antagonist CP 154526 (Ki = 2.7 nM) [2]. The moderate affinity of CP 376395, combined with its high selectivity, positions it as a balanced tool compound suitable for in vivo studies where excessively tight binding may obscure physiological dynamics.
| Evidence Dimension | CRF1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | R121919: 2.7 nM; CP 154526: 2.7 nM |
| Quantified Difference | CP 376395 has 4.4-fold lower affinity than R121919/CP 154526 |
| Conditions | Radioligand binding assay using [³H]CP 154526 or [¹²⁵I]Tyr⁰-ovine CRF at human CRF1 receptors |
Why This Matters
For researchers requiring a CRF1 antagonist with moderate, reversible binding kinetics rather than extremely tight binding, CP 376395 offers a distinct pharmacological profile relative to high-affinity alternatives.
- [1] Chen YL, Obach RS, Braselton J, Corman ML, Forman J, Freeman J, et al. 2-Aryloxy-4-alkylaminopyridines: discovery of novel corticotropin-releasing factor 1 antagonists. J Med Chem. 2008 Mar 13;51(5):1385-92. View Source
- [2] Gilligan PJ, Robertson DW, Zaczek R. Corticotropin releasing factor (CRF) receptor modulators: progress and opportunities for new therapeutic agents. J Med Chem. 2000 May 4;43(9):1641-60. View Source
